2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole
Overview
Description
2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole is a useful research compound. Its molecular formula is C9H8ClFN2 and its molecular weight is 198.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole demonstrate significant antibacterial properties. Patil et al. (2016) synthesized novel 2-chloromethyl-1H-benzimidazole derivatives and screened them for antibacterial activity, showing effectiveness against Staphylococcus aureus (Patil, Patil, Dudhgaonkar, Dhole, Mohite, & Magdum, 2016). Similarly, Ghani and Mansour (2012) found that 2-chloromethyl-1H-benzimidazole hydrochloride exhibited antibacterial activity (Ghani & Mansour, 2012).
Antimicrobial and Anti-Inflammatory Activity
Binoy et al. (2021) developed a series of fluorinated benzimidazole derivatives, including those related to this compound, which showed antimicrobial and anti-inflammatory effects (Binoy, Nargund, Nargund, & Nargund, 2021).
Anticancer Properties
Compounds related to this compound have also been explored for their potential anticancer properties. Yurttaş et al. (2013) synthesized 1,2‐disubstituted benzimidazole derivatives that showed considerable selectivity against certain cancer cell lines (Yurttaş, Demirayak, Çiftçi, Ulusoylar Yıldırım, & Kaplancıklı, 2013).
Antiviral Research
In the field of antiviral research, Gudmundsson et al. (2000) synthesized fluorosugar analogues of benzimidazole, which included derivatives of this compound, to explore their potential as antivirals (Gudmundsson, Freeman, Drach, & Townsend, 2000).
Structural and Spectral Studies
There have also been significant efforts in understanding the molecular structure of these compounds. Ghani and Mansour (2012) performed extensive structural studies on 2-chloromethyl-1H-benzimidazole hydrochloride using various techniques including X-ray crystallography (Ghani & Mansour, 2012).
Fluorescent Probes for DNA Detection
Innovative applications in detecting DNA have also been explored. Perin et al. (2011) synthesized novel aminated benzimidazo[1,2-a]quinolines, related to this compound, as potential fluorescent probes for DNA detection (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).
Properties
IUPAC Name |
2-(2-chloroethyl)-6-fluoro-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFN2/c10-4-3-9-12-7-2-1-6(11)5-8(7)13-9/h1-2,5H,3-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIREQQKBRLBOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650844 | |
Record name | 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-27-2 | |
Record name | 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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